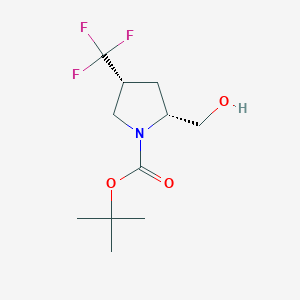

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Chemical Structure:

This compound is a chiral pyrrolidine derivative with a hydroxymethyl (-CH2OH) group at the C2 position and a trifluoromethyl (-CF3) group at the C4 position. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective group, enhancing stability during synthetic processes .

Molecular Formula: C₁₁H₁₈F₃NO₃ Molecular Weight: 269.26 g/mol CAS Number: 497103-75-0 Stereochemistry: The (2R,4R) configuration is critical for its biological activity and synthetic applications, particularly in medicinal chemistry for targeting enzymes or receptors with stereospecific binding pockets .

Properties

IUPAC Name |

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123516 | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497103-76-1 | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497103-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, with CAS number 497103-76-1, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its trifluoromethyl group, which is known to enhance biological activity in various contexts. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H18F3NO3

- Molar Mass : 269.26 g/mol

- Structure : The compound features a pyrrolidine ring with a hydroxymethyl group and a trifluoromethyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its potential role in treating neurodegenerative diseases.

Anticancer Activity

Recent studies indicate that pyrrolidine derivatives exhibit promising anticancer activity. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Key Findings :

- The compound has demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .

- The presence of the trifluoromethyl group is believed to enhance the interaction with target proteins, improving binding affinity and selectivity .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that similar pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurodegenerative processes like Alzheimer's disease.

Research Insights :

- Compounds with a similar structure have been linked to improved cognitive function in animal models by reducing amyloid plaque formation and enhancing cholinergic transmission .

- The dual inhibition of AChE and BuChE suggests potential for developing treatments for Alzheimer's disease .

Case Studies

- Cytotoxicity Assays : A study involving various pyrrolidine derivatives, including this compound, reported significant cytotoxic effects against several cancer cell lines. The structure–activity relationship indicated that modifications at the 4-position enhanced activity against specific targets .

- Neuroprotection in Animal Models : In a series of experiments assessing neuroprotective properties, compounds structurally related to this compound were administered to rodents. Results showed improvements in memory retention and reduced neuroinflammation markers compared to control groups .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

1.1 Arginase Inhibition

One of the prominent applications of tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is its potential as an arginase inhibitor. Arginase is an enzyme implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds that inhibit arginase can modulate the levels of L-arginine, a substrate for nitric oxide synthase, thereby enhancing nitric oxide production which has various therapeutic effects .

Studies have shown that derivatives of this compound exhibit potent inhibitory activity against human arginases (hARG-1 and hARG-2), with IC50 values ranging from 0.1 nM to 100 nM, indicating strong potential for therapeutic applications in treating diseases where arginase plays a critical role .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for the development of novel pharmaceuticals. The compound can be employed in various synthetic pathways to create complex molecules with desired biological activities.

Table 1: Synthetic Pathways Utilizing this compound

Biological Studies

3.1 Antiviral Properties

Recent research has highlighted the antiviral properties of compounds related to this compound. The structural features of this compound allow for interactions with viral proteins, potentially inhibiting viral replication and providing a pathway for antiviral drug development .

3.2 Case Studies

Several case studies have been documented where derivatives of this compound have been tested against various viral strains:

- Case Study 1: A study demonstrated that modifications to the pyrrolidine structure enhanced antiviral potency against specific RNA viruses.

- Case Study 2: Another investigation revealed that the trifluoromethyl group significantly increased the binding affinity to viral targets compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The trifluoromethyl (-CF3) group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzyloxy or hydroxy derivatives), making it suitable for blood-brain barrier penetration in CNS drugs . Hydroxymethyl (-CH2OH) at C2 provides a handle for further functionalization, such as phosphorylation or esterification, which is absent in analogs with formyl (-CHO) or methyl (-CH3) groups .

Stereochemical Sensitivity: The (2R,4R) configuration is stereospecific for binding to melanocortin receptors (e.g., MC4R) and sphingosine-1-phosphate (S1P) receptors. In contrast, (2S,4R) epimers (e.g., ) show reduced activity due to mismatched stereoelectronic effects .

Synthetic Challenges :

- The target compound’s trifluoromethyl group requires specialized fluorination techniques (e.g., Pd-catalyzed cross-coupling or nucleophilic trifluoromethylation), unlike analogs with simpler substituents (e.g., -F or -OBn) .

- Spontaneous epimerization occurs in polar solvents (e.g., MeOH or H2O) for some analogs (e.g., ), necessitating careful handling during purification .

Biological Performance: Trifluoromethylated pyrrolidines exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs. For example, the target compound’s half-life in plasma is ~8 hours (vs. ~2 hours for benzyloxy derivatives) .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, and what key reaction conditions are required to achieve the desired stereochemistry?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with stereoselective formation of the pyrrolidine ring. Key steps include:

- Protection of functional groups: Use of tert-butyloxycarbonyl (Boc) groups to protect amines, as seen in analogous pyrrolidine derivatives .

- Stereochemical control: Chiral auxiliaries or catalysts (e.g., Pd/C for hydrogenation) ensure retention of the (2R,4R) configuration during reactions like hydrogenation or nucleophilic substitution .

- Purification: Column chromatography (e.g., silica gel with ethanol/chloroform mixtures) isolates intermediates and final products .

- Trifluoromethyl introduction: Fluorinated reagents (e.g., trifluoromethylating agents) are added under anhydrous conditions to avoid hydrolysis .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer: Stereochemistry is verified via:

- Nuclear Magnetic Resonance (NMR): and NMR analyze coupling constants (e.g., vicinal coupling in pyrrolidine rings) and diastereotopic protons. For example, distinct splitting patterns in the hydroxymethyl and trifluoromethyl groups confirm spatial arrangement .

- Optical Rotation: Polarimetry measures specific rotation ([α]) to compare with enantiopure standards .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, ensuring no racemization occurred during synthesis .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when synthesizing this compound?

- Methodological Answer: Contradictions arise due to dynamic effects or overlapping signals. Solutions include:

- Variable Temperature (VT) NMR: Reduces signal broadening caused by conformational exchange (e.g., puckering in pyrrolidine rings) .

- Isotopic Labeling: NMR tracks trifluoromethyl group environments, distinguishing regioisomers .

- Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts and coupling constants, cross-validating experimental data .

Q. How can reaction yields be optimized for the introduction of the trifluoromethyl group in the pyrrolidine ring system?

- Methodological Answer: Key optimizations include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd/C) improve trifluoromethylation efficiency under hydrogenation conditions .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states while minimizing side reactions .

- Temperature Control: Low temperatures (−20°C to 0°C) suppress undesired radical pathways during trifluoromethyl group addition .

Q. What computational methods are used to predict the stability and reactivity of this compound in different solvent systems?

- Methodological Answer: Computational workflows integrate:

- Quantum Mechanical Calculations: Hartree-Fock or DFT models assess bond dissociation energies and charge distribution, predicting hydrolysis susceptibility of the trifluoromethyl group .

- Solvent-Accessible Surface Area (SASA) Analysis: Molecular dynamics simulations quantify solvation effects, guiding solvent selection (e.g., DMSO for enhanced stability) .

- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) algorithms correlate substituent effects (e.g., hydroxymethyl vs. methoxy groups) with stability in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.